molecular formula C22H18FN3O B2992443 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide CAS No. 850930-99-3

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide

Cat. No.: B2992443
CAS No.: 850930-99-3
M. Wt: 359.404
InChI Key: FNDKXTSCIPVEOJ-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . It has a molecular weight of 241.27 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12FN3/c1-9-6-7-18-12(8-9)17-13(14(18)16)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3 .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.27 . It is a powder at room temperature .

Scientific Research Applications

Antihistaminic Activity

Research conducted in the mid-1980s explored the antihistaminic properties of related compounds, focusing on their synthesis and in vivo antihistamine activity. This study provided foundational knowledge on the structure-activity relationships within this chemical class, indicating potential applications in allergy and immune response modulation (Janssens et al., 1985).

Neurodegenerative Disorders Imaging

Another application area is the synthesis and evaluation of imidazo[1,2-a]pyridines for imaging the peripheral benzodiazepine receptor using positron emission tomography (PET). This research highlights the potential use of such compounds in studying neurodegenerative disorders, providing insights into the distribution and density of peripheral benzodiazepine receptors in the brain (Fookes et al., 2008).

Gastric Acid Secretion Inhibition

A novel potassium-competitive acid blocker based on the imidazo[1,2-a]pyridine structure was investigated for its effect on gastric acid secretion. The study suggests a more potent and longer-lasting inhibitory effect on histamine-stimulated gastric acid secretion compared to lansoprazole, a commonly used proton pump inhibitor. This research indicates the potential for developing new treatments for acid-related diseases (Hori et al., 2011).

Anticancer Activity

Selenylated imidazo[1,2-a]pyridines were designed and synthesized with a focus on breast cancer chemotherapy. The study found that these compounds showed high cytotoxicity for MCF-7 cells and induced cell death by apoptosis, suggesting their potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The safety information and hazard statements can be found in the MSDS .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O/c1-15-11-12-26-19(13-15)24-21(17-7-9-18(23)10-8-17)22(26)25-20(27)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDKXTSCIPVEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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